Cas no 6956-85-0 (Methyl (2-chlorophenoxy)acetate)

Methyl (2-chlorophenoxy)acetate structure
6956-85-0 structure
Product Name:Methyl (2-chlorophenoxy)acetate
CAS No:6956-85-0
MF:C9H9ClO3
MW:200.618962049484
CID:524610
PubChem ID:248362
Update Time:2025-04-19

Methyl (2-chlorophenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(2-chlorophenoxy)-, methyl ester
    • (2-chloro-phenoxy)-acetic acid methyl ester
    • (2-Chlor-phenoxy)-essigsaeure-methylester
    • 2-chloro-valeric acid methyl ester
    • 2-Chlor-valeriansaeure-methylester
    • AC1LB6OX
    • AG-K-70229
    • CTK0I6392
    • Methyl (2-chlorophenoxy)acetate
    • methyl 2-chlorophenoxyacetate
    • Methyl 2-chlorphenoxyacetat
    • methyl o-chlorophenoxyacetate
    • methyl rac-2-chloropentanoate
    • Pentanoic acid, 2-chloro-, methyl ester
    • SCHEMBL5000478
    • YYIVSMALRQWADH-UHFFFAOYSA-N
    • 6956-85-0
    • MFCD08753709
    • methyl 2-(2-chlorophenoxy)acetate
    • methyl2-(2-chlorophenoxy)acetate
    • NSC65094
    • NSC-65094
    • LS-08696
    • AKOS000295664
    • NCIOpen2_003048
    • DTXSID50989598
    • Inchi: 1S/C9H9ClO3/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3
    • InChI Key: YYIVSMALRQWADH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1OCC(=O)OC

Computed Properties

  • Exact Mass: 200.02407
  • Monoisotopic Mass: 200.024022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Density: 1.239
  • Boiling Point: 264.5°Cat760mmHg
  • Flash Point: 109.6°C
  • Refractive Index: 1.515
  • PSA: 35.53
  • LogP: 1.89180

Methyl (2-chlorophenoxy)acetate Pricemore >>

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